Product packaging for Di-Fmoc-DL-cystathionine(Cat. No.:CAS No. 1452573-76-0)

Di-Fmoc-DL-cystathionine

Cat. No.: B1440429
CAS No.: 1452573-76-0
M. Wt: 666.7 g/mol
InChI Key: HTUWSGAPOVGKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Fmoc Protection in Advanced Amino Acid Chemistry

The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis and advanced amino acid chemistry. altabioscience.comsemanticscholar.org Introduced by Carpino and Han in 1970, the Fmoc group is widely used to temporarily block the amino group of amino acids during the stepwise assembly of peptides. altabioscience.com Its popularity stems from its base-lability, meaning it can be removed under mild basic conditions, typically with piperidine (B6355638), which are compatible with a wide range of sensitive amino acid side chains and solid-phase synthesis supports. altabioscience.comnih.gov This orthogonality to the acid-labile protecting groups commonly used for amino acid side chains is a key advantage of the Fmoc strategy over the older Boc (tert-butyloxycarbonyl) method. altabioscience.comnih.gov

The use of Fmoc-protected amino acids allows for the synthesis of complex peptides, including those with post-translational modifications like glycosylation and phosphorylation, which are often unstable under the harsh acidic conditions required for Boc group removal. nih.gov The quality and purity of Fmoc-amino acids are critical for successful peptide synthesis, as impurities can be incorporated into the growing peptide chain, leading to difficulties in purification and reduced yields. nih.gov Consequently, significant effort has been dedicated to developing efficient methods for the synthesis and purification of high-quality Fmoc-protected amino acids. nih.govrsc.org

Significance of Cystathionine (B15957) and its Derivatives as Chemical Scaffolds

Cystathionine is an intermediate in the trans-sulfuration pathway, where it is synthesized from homocysteine and serine. semanticscholar.orgnih.gov This non-proteinogenic amino acid and its derivatives are gaining recognition as valuable chemical scaffolds in medicinal chemistry and chemical biology. researchgate.netnih.gov The thioether linkage within the cystathionine backbone provides a unique structural element that can be exploited for the design of novel molecules with specific biological activities.

Researchers are exploring cystathionine derivatives as inhibitors of enzymes involved in hydrogen sulfide (B99878) (H₂S) biosynthesis, such as cystathionine γ-lyase (CSE) and cystathionine β-synthase (CBS). researchgate.netnih.govmdpi.com H₂S is a gaseous signaling molecule with diverse physiological roles, and its dysregulation is implicated in various diseases. researchgate.net The development of selective inhibitors for CSE and CBS is therefore a significant area of research. For instance, S-3-carboxypropyl-l-cysteine has been identified as a specific inhibitor of CSE and is being investigated as a scaffold for developing more potent inhibitors. nih.gov The unique structural features of cystathionine and its derivatives make them promising candidates for the development of new therapeutic agents and molecular probes.

Overview of Research Trajectories for Di-Fmoc-DL-Cystathionine in Synthetic and Chemical Biology Applications

This compound serves as a crucial building block in the synthesis of modified peptides and other complex organic molecules. The presence of two Fmoc groups allows for the differential protection and subsequent selective modification of the two amino groups within the cystathionine structure. This feature is particularly useful in the construction of non-linear or branched peptides and peptidomimetics.

The DL-racemic mixture of cystathionine in this compound provides a diverse set of stereochemical possibilities for synthetic exploration. In chemical biology, this compound can be incorporated into peptide sequences to introduce a flexible thioether linkage, which can influence the conformation and biological activity of the resulting peptide. mdpi.com This can be particularly relevant in the design of peptide-based drugs and probes where specific structural constraints are desired.

Furthermore, the thioether moiety of cystathionine can be a site for further chemical modification, allowing for the attachment of labels, crosslinkers, or other functional groups. This versatility makes this compound a valuable reagent for creating novel molecular architectures with potential applications in areas such as drug discovery, materials science, and the study of biological processes. frontiersin.orgrsc.org The ongoing research with this compound is focused on leveraging its unique structural and chemical properties to design and synthesize new functional molecules.

PropertyValueSource
Molecular Formula C37H34N2O8S scbt.com
Molecular Weight 666.74 g/mol scbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H34N2O8S B1440429 Di-Fmoc-DL-cystathionine CAS No. 1452573-76-0

Properties

IUPAC Name

4-[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H34N2O8S/c40-34(41)32(38-36(44)46-19-30-26-13-5-1-9-22(26)23-10-2-6-14-27(23)30)17-18-48-21-33(35(42)43)39-37(45)47-20-31-28-15-7-3-11-24(28)25-12-4-8-16-29(25)31/h1-16,30-33H,17-21H2,(H,38,44)(H,39,45)(H,40,41)(H,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUWSGAPOVGKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCSCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H34N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Di Fmoc Dl Cystathionine and Its Analogs

Strategies for Di-Fmoc-DL-Cystathionine Synthesis

The creation of this compound and its related compounds relies on carefully controlled chemical reactions. The primary methods employed are Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis, each with distinct protocols and applications.

Solid-Phase Peptide Synthesis (SPPS) Protocols

SPPS has become a cornerstone of peptide synthesis due to its efficiency and amenability to automation. altabioscience.com The process involves assembling a peptide chain sequentially while one end is anchored to an insoluble resin support. peptide.com

The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a widely adopted strategy in SPPS. altabioscience.comcreative-peptides.com This approach offers the advantage of milder reaction conditions compared to the older Boc/Benzyl method, which is particularly beneficial for synthesizing peptides with sensitive amino acids or post-translational modifications. creative-peptides.comnih.govpeptide.com The Fmoc group protects the alpha-amino group of the amino acid, preventing unwanted reactions during peptide bond formation. creative-peptides.com It is stable under various reaction conditions but can be selectively removed with a base, typically piperidine (B6355638), to allow for the next amino acid to be coupled. creative-peptides.comluxembourg-bio.com

A variety of side-chain protecting groups are employed in conjunction with the Fmoc strategy to prevent unwanted side reactions. These protecting groups are designed to be stable during the Fmoc deprotection and coupling steps but can be removed at the end of the synthesis under conditions that cleave the peptide from the resin. peptide.com For cysteine residues, which are a component of cystathionine (B15957), protecting groups like trityl (Trt) are frequently used. nih.govsigmaaldrich.com The choice of protecting group is crucial for a successful synthesis, especially for complex peptides. sigmaaldrich.com

Table 1: Common Resins Used in Fmoc-SPPS

Resin TypeC-Terminal Functional GroupCleavage Conditions
Wang ResinCarboxylic AcidMildly acidic
2-Chlorotrityl ResinCarboxylic AcidVery mild acidic
Rink Amide ResinAmideMildly acidic
Sieber Amide ResinAmideVery mild acidic

The formation of the peptide bond, or coupling, is a critical step in SPPS. To achieve high yields and purity, the carboxyl group of the incoming Fmoc-amino acid must be activated. creative-peptides.combachem.com Common activators, also known as coupling reagents, include carbodiimides like diisopropylcarbodiimide (DIC) and uronium or phosphonium (B103445) salts such as HBTU and PyBOP. creative-peptides.combachem.com These reagents facilitate the efficient formation of the amide bond. creative-peptides.com

Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives are often used in conjunction with coupling reagents to improve reaction rates and suppress side reactions, particularly racemization. bachem.compeptide.com The choice of coupling reagent and additive can significantly impact the success of the synthesis, especially for "difficult sequences" that are prone to aggregation. uzh.ch

Monitoring the completion of both the deprotection and coupling steps is essential for a successful synthesis. iris-biotech.de The release of the Fmoc group can be monitored by UV spectroscopy. uzh.chiris-biotech.de The presence of free amino groups after the coupling step can be detected using the ninhydrin (B49086) (Kaiser) test, which provides a qualitative indication of reaction completion. iris-biotech.de

Table 2: Common Coupling Reagents and Additives in Fmoc-SPPS

Reagent/AdditiveTypeFunction
DIC (Diisopropylcarbodiimide)CarbodiimideActivates carboxyl group
HBTUUronium SaltActivates carboxyl group
PyBOPPhosphonium SaltActivates carboxyl group
HOBt (1-Hydroxybenzotriazole)AdditiveSuppresses racemization, improves coupling efficiency
Oxyma PureAdditiveSuppresses racemization, improves coupling efficiency

Maintaining the stereochemical integrity of the amino acids during synthesis is paramount, as racemization can lead to the formation of undesired diastereomeric peptides. Cysteine and histidine are particularly susceptible to racemization during the activation step in Fmoc-SPPS. nih.govpeptide.comresearchgate.net

Several strategies are employed to minimize racemization. The use of carbodiimide-based activation methods, often in combination with additives like HOBt, is known to reduce the risk of epimerization. nih.govbachem.com For particularly racemization-prone residues like histidine, specific protecting groups for the side chain, such as the trityl (Trt) group, can help preserve chirality. nih.gov

The choice of base used during the coupling reaction also plays a role. While DIPEA is commonly used, in cases with a high risk of racemization, a weaker base like N-methylmorpholine (NMM) or collidine may be preferred. bachem.comresearchgate.net Furthermore, minimizing the pre-activation time of the amino acid before it is added to the resin can also help reduce the extent of racemization. nih.gov For C-terminal cysteine residues, base-catalyzed elimination can lead to the formation of a dehydroalanine (B155165) residue, which can then react with piperidine to form an unwanted side product. peptide.com Using a bulky protecting group like trityl can help minimize this side reaction. peptide.com

Microwave-assisted SPPS can accelerate both deprotection and coupling steps, but it can also increase the risk of racemization for sensitive amino acids like cysteine and histidine. researchgate.netnih.gov Lowering the coupling temperature during microwave synthesis can help mitigate this issue. researchgate.netnih.gov

Solution-Phase Synthetic Routes

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of complex, modified peptides. nih.gov In this approach, all reactions are carried out in a homogenous solution, and the product is isolated and purified after each step.

The Fmoc protecting group, initially developed for solution-phase chemistry, proved to be less suitable in this context because its cleavage product, dibenzofulvene, can be difficult to separate from the desired peptide. nih.gov

Advanced Synthetic Techniques

The synthesis of lanthionine (B1674491) and its analogs, which are structurally related to cystathionine, often requires specialized techniques. Lanthionines are characterized by a thioether bridge and are found in a class of ribosomally synthesized and post-translationally modified peptides called lanthipeptides. nih.govwikipedia.org

Biosynthetic approaches, utilizing enzymes like lanthionine synthetases, offer a powerful method for the stereospecific and regiospecific formation of these thioether bridges. nih.govpnas.org Chemical synthesis of lanthionines has also been achieved through methods such as sulfur extrusion from cystine and the reaction of cysteine with dehydroalanine. wikipedia.org These advanced methods open the door to creating novel peptide structures with unique biological activities.

Protecting Group Chemistry in Cystathionine Derivatives

The synthesis of complex molecules like this compound necessitates the use of protecting groups to prevent unwanted side reactions at reactive functional groups. The selection and manipulation of these protecting groups are central to the success of the synthesis.

Role and Removal of Fmoc Protecting Groups

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids in peptide synthesis. total-synthesis.comwikipedia.org Its popularity stems from its stability towards acidic conditions and its lability to basic conditions, which allows for its selective removal without affecting other acid-labile protecting groups commonly used for side-chain protection. total-synthesis.comwikipedia.org This orthogonality is a cornerstone of the Fmoc/tBu protection strategy in SPPS. iris-biotech.de

The primary role of the Fmoc group is to temporarily block the N-terminus of an amino acid, allowing for the controlled, sequential addition of subsequent amino acids to build a peptide chain. peptide.com After each coupling step, the Fmoc group is removed to expose the free amine for the next coupling reaction.

Removal of the Fmoc group is typically achieved by treatment with a secondary amine base, most commonly a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgiris-biotech.de The deprotection reaction proceeds via a β-elimination mechanism. springernature.comresearchgate.net

The deprotection of the Fmoc group proceeds through a two-step elimination unimolecular conjugate base (E1cB) mechanism. total-synthesis.commasterorganicchemistry.com

Proton Abstraction: The first step involves the removal of the acidic proton at the C9 position of the fluorene (B118485) ring system by a base, typically a secondary amine like piperidine. nih.govspringernature.com The electron-withdrawing nature of the fluorene system makes this proton acidic. springernature.comresearchgate.net This deprotonation step forms a stabilized carbanion intermediate, which is the conjugate base of the starting material. total-synthesis.com

β-Elimination: The carbanion intermediate then undergoes a β-elimination, leading to the cleavage of the C-O bond and the formation of a highly reactive dibenzofulvene (DBF) intermediate and the release of carbon dioxide. total-synthesis.comluxembourg-bio.com

The liberated DBF is then trapped by the secondary amine used for deprotection to form a stable adduct, which drives the equilibrium of the reaction towards completion. total-synthesis.comspringernature.com

While a 20% solution of piperidine in DMF is the standard for Fmoc deprotection, various other reagents and conditions have been evaluated to optimize the process, especially for sensitive or difficult peptide sequences. iris-biotech.de

Common Deprotection Reagents and Their Properties:

ReagentTypical ConcentrationSolventKey Characteristics
Piperidine 20%DMF or NMPThe most commonly used reagent; efficient but can cause side reactions like aspartimide formation. nih.goviris-biotech.de
4-Methylpiperidine (4MP) 20% v/vDMFShows similar efficiency to piperidine and is not a controlled substance. nih.goviris-biotech.de
Piperazine (PZ) 10% w/v9:1 DMF/EthanolLess efficient at shorter deprotection times compared to piperidine and 4MP. nih.govresearchgate.net
1,8-Diazabicycloundec-7-ene (DBU) -DMFA non-nucleophilic base that can be an alternative to piperidine for sensitive sequences. iris-biotech.de

The efficiency of deprotection can be influenced by several factors, including the basicity (pKa) and polarity of the reagent, its concentration, and the reaction time. nih.govresearchgate.net For instance, studies have shown that for some amino acids like arginine, a longer deprotection time of at least 10 minutes is required for efficient Fmoc removal, whereas for others like leucine, shorter times are sufficient. nih.govresearchgate.net The choice of solvent also plays a role, with polar solvents like DMF and N-methylpyrrolidone (NMP) promoting faster deprotection compared to less polar solvents like dichloromethane (B109758) (DCM). springernature.comresearchgate.net

Orthogonal Protection Strategies for Multi-Functional Amino Acids (e.g., Fmoc/xDde)

The synthesis of peptides containing multi-functional amino acids, or the creation of branched, cyclic, or side-chain modified peptides, requires an orthogonal protection strategy. sigmaaldrich.comnih.gov Orthogonality in this context means that different protecting groups can be selectively removed in any order under distinct chemical conditions. iris-biotech.denih.gov

The Fmoc/tBu strategy is a widely used orthogonal combination where the base-labile Fmoc group protects the α-amine and acid-labile tert-butyl (tBu) based groups protect the side chains. iris-biotech.de However, for more complex modifications, additional orthogonal protecting groups are necessary.

The Fmoc/xDde strategy is a standard approach for such purposes. sigmaaldrich.com The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and the related 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) groups are used to protect primary amines. These "xDde" groups are stable to the piperidine used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage and side-chain deprotection. sigmaaldrich.com However, they can be selectively cleaved with a 2% solution of hydrazine (B178648) in DMF. sigmaaldrich.com

This orthogonality allows for the selective deprotection of a side-chain amine while the peptide remains attached to the solid support and the N-terminus is still protected (often with a Boc group in the final step of backbone assembly). sigmaaldrich.com This exposed side-chain amine can then be modified, for example, by attaching another peptide chain to create a branched peptide, or by cyclizing the peptide. sigmaaldrich.com

Synthesis of Cystathionine Analogs and Isosteres

The synthesis of cystathionine analogs is primarily driven by the goal of replacing labile disulfide bonds in bioactive peptides. nih.gov This substitution introduces a stable, non-reducible thioether bridge, which can improve the therapeutic potential of peptides by increasing their resistance to chemical and enzymatic degradation. nih.govnih.gov

The formation of a thioether linkage using cystathionine is a key strategy for creating robust peptide mimics. This approach involves replacing a disulfide bond with a cystathionine bridge, a modification that substitutes a single sulfur atom with a methylene (B1212753) group (-S- to -CH₂-). nih.gov This substitution is considered a minimal structural perturbation, often preserving the peptide's native conformation and biological activity. nih.gov

The primary method for incorporating this thioether linkage is solid-phase peptide synthesis (SPPS), which utilizes orthogonally protected cystathionine building blocks like this compound. nih.govresearchgate.net This versatile and high-yield technique allows for the systematic construction of peptide analogs. nih.gov Researchers have successfully applied this methodology to create thioether-containing analogs of various therapeutic peptides, including the complement inhibitor compstatin (B549462) and hormones like oxytocin. nih.govresearchgate.net The synthesis involves the thioalkylation of protected cysteine derivatives with other appropriately modified amino acid precursors, such as those derived from L-aspartic acid. nih.govfigshare.com

The table below summarizes key characteristics of the native disulfide linkage compared to the synthetic thioether linkage in peptide mimics.

FeatureDisulfide Linkage (-S-S-)Thioether Linkage (-CH₂-S-)
Bond Type DisulfideThioether (Cystathionine)
Reducibility Labile to reducing agentsStable to reduction
Enzymatic Stability Susceptible to proteolytic cleavageIncreased resistance to proteolysis nih.gov
Structural Impact Native structural elementMinimal structural perturbation nih.gov
Synthesis Method Oxidative folding of cysteinesSolid-phase synthesis with protected cystathionine nih.govresearchgate.net

Development of Non-Reducible Cystine Isosteres in Peptide Design

The development of non-reducible isosteres for cystine is a critical advancement in peptide design, aimed at overcoming the inherent instability of the disulfide bond. nih.gov Disulfide bonds, while crucial for the structural integrity of many peptides, are easily cleaved in reducing environments, which can limit the in vivo efficacy of peptide-based therapeutics. nih.gov Cystathionine serves as an excellent non-reducible cystine isostere because the resulting thioether bond is stable against such reduction. nih.gov

The following table details the properties and implications of using non-reducible cystine isosteres in peptide design.

PropertyImplication in Peptide Design
Chemical Stability The thioether bond is resistant to reducing agents, enhancing the peptide's shelf-life and in vivo stability. nih.gov
Biological Stability Increased resistance to proteolytic enzymes can lead to a longer biological half-life. nih.gov
Structural Integrity The isosteric replacement largely maintains the peptide's three-dimensional structure and affinity for its biological target. nih.govresearchgate.net
Synthetic Accessibility Orthogonally protected building blocks, such as Fmoc-derivatives, allow for straightforward incorporation via established solid-phase peptide synthesis protocols. nih.govnih.gov

Applications in Advanced Peptide and Complex Molecule Construction

Integration of Di-Fmoc-DL-Cystathionine into Peptide Sequences

The incorporation of cystathionine (B15957) into peptide chains is a strategic approach to introduce conformational constraints and improve metabolic stability. The use of the Di-Fmoc protected form allows for precise, stepwise assembly of the peptide backbone.

The synthesis of peptides containing cystathionine is primarily achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This compound acts as a pre-formed, orthogonally protected building block that can be coupled to a growing peptide chain attached to a solid resin support. This method allows for the precise placement of the cystathionine residue within the peptide sequence.

The design of these peptides often centers on replacing a native disulfide bridge with the more stable thioether linkage of cystathionine. This substitution is particularly attractive as it involves replacing only a single sulfur atom with a methylene (B1212753) group (-S- to -CH2-), resulting in minimal structural perturbation while significantly enhancing stability against reduction. rsc.org The synthesis protocol typically involves standard Fmoc deprotection and coupling cycles.

Table 1: Key Steps in Solid-Phase Synthesis of Cystathionine-Containing Peptides

StepProcedurePurposeKey Reagents
1. Resin PreparationSwelling the solid support resin in a suitable solvent.To prepare the resin for the first amino acid coupling.DMF (Dimethylformamide)
2. First Amino Acid CouplingAttaching the C-terminal Fmoc-protected amino acid to the resin.To initiate the peptide chain synthesis.Fmoc-amino acid, DIC, HOBt
3. Fmoc DeprotectionRemoving the Fmoc protecting group from the N-terminus.To expose the amino group for the next coupling reaction.Piperidine (B6355638) in DMF
4. Peptide ElongationSequentially coupling Fmoc-protected amino acids, including this compound.To build the desired linear peptide sequence.Fmoc-amino acids, coupling agents (e.g., HBTU, HATU), DIPEA
5. Cleavage and DeprotectionCleaving the completed peptide from the resin and removing side-chain protecting groups.To release the final peptide into solution.TFA (Trifluoroacetic acid), scavengers (e.g., TIPS, H2O)

The incorporation of a cystathionine-derived thioether bridge has a profound impact on the resulting peptide's structural and functional characteristics. The primary advantage is the enhanced stability imparted by the carbon-sulfur bond, which is resistant to the reducing conditions that readily cleave disulfide bonds. rsc.org This is crucial for peptides intended for use in biological systems where reducing agents like glutathione (B108866) are present.

From a conformational standpoint, replacing a disulfide bond with a thioether bridge generally results in minimal structural changes. rsc.org However, the subtle differences in bond length and angle can be exploited to fine-tune the peptide's conformational properties. pnas.orgpnas.org This allows for the stabilization of specific secondary structures, such as β-sheets or turns, which can be critical for biological activity. Studies have shown that while the major solution conformations are often conserved between disulfide and thioether-bridged analogues, the distribution and populations of these conformers can differ, potentially modulating bioactivity. pnas.orgpnas.orgadvancedsciencenews.com

Utilization in Cyclic Peptide Architectures

Cyclic peptides often exhibit superior biological activity and stability compared to their linear counterparts due to their constrained conformation. This compound is a valuable tool for creating these architectures, particularly those involving thioether bridges.

Cyclization of peptides containing cystathionine precursors can be performed using two primary strategies: on-resin or in solution-phase.

On-Resin Cyclization : In this approach, the linear peptide is synthesized on a solid support, and the cyclization reaction is performed while the peptide is still attached to the resin. This method benefits from "pseudo-dilution," where the resin-bound peptides are physically separated, minimizing intermolecular side reactions and favoring the desired intramolecular cyclization. mdpi.com For cystathionine-based cyclization, this would involve the selective deprotection of side chains to allow for the formation of the thioether linkage.

Solution-Phase Cyclization : Here, the linear peptide is first cleaved from the resin and then cyclized in a dilute solution. While this method can be scaled up, it requires careful control of concentration to avoid dimerization and polymerization. nih.gov The choice between on-resin and solution-phase cyclization often depends on the peptide sequence and the desired scale of synthesis. nih.govnih.gov

The thioether bridge provided by cystathionine is a key element in engineering stable peptide macrocycles. This strategy is an established tool for stabilizing a desired peptide structure, enhancing metabolic stability, and optimizing biological potency and selectivity. pnas.orgpnas.orgnih.gov By replacing a natural disulfide bridge with a thioether, researchers can create non-reducible mimics of biologically active peptides. nih.gov This approach has been successfully used to generate analogues of therapeutic peptides with increased serum stability. nih.gov The resulting macrocyclic structure constrains the peptide's conformational freedom, which can lock it into a bioactive conformation and improve its binding affinity to biological targets.

Table 2: Comparison of Disulfide vs. Thioether Bridges in Peptide Macrocycles

PropertyDisulfide Bridge (Cystine)Thioether Bridge (Cystathionine/Lanthionine)Reference
Chemical Bond-S-S--S-CH2- rsc.org
Stability to ReductionLabile; cleaved by reducing agents (e.g., glutathione).Stable; resistant to chemical and biological reduction. rsc.org
Structural PerturbationServes as the natural baseline.Minimal perturbation compared to disulfide bridge. rsc.org
Conformational ImpactDefines a specific cyclic conformation.Conserves major conformations but can alter the distribution of conformers to fine-tune activity. pnas.orgpnas.org
Application FocusMimicking natural peptide structures.Enhancing metabolic stability for therapeutic applications. advancedsciencenews.comnih.gov

Role in Chemical Biology Probe Development

While this compound is primarily a structural building block, its unique properties make it an enabling tool for the development of chemical biology probes. These probes are molecules designed to study biological processes in living systems. The stability of the thioether linkage is a critical feature, as probes must remain intact within the complex cellular environment to report accurately on biological events.

Peptides incorporating cystathionine can be designed as stable mimics of natural peptides that are involved in signaling or enzymatic pathways. For instance, a cystathionine-containing peptide can act as a non-metabolizable inhibitor or substrate analogue to study enzymes that process disulfide-containing peptides. Furthermore, the synthetic accessibility of peptides using building blocks like this compound allows for the straightforward incorporation of reporter groups, such as fluorophores or biotin (B1667282) tags. nih.gov These tagged, stable cyclic peptides can be used to visualize receptor interactions, track peptide localization within cells, or isolate binding partners from complex biological mixtures. The development of peptides containing stable thioether crosslinks is therefore a valuable strategy for creating robust chemical tools to dissect complex biological functions. pnas.orgpnas.org

Synthesis of Peptidyl Derivatives for Mechanistic Studies

The incorporation of unnatural amino acids into peptides is a powerful strategy for elucidating enzymatic mechanisms and structure-activity relationships. The unique thioether linkage of cystathionine could, in principle, offer a valuable tool for probing the active sites of enzymes involved in sulfur metabolism or for creating peptides with constrained conformations.

However, a thorough search of scientific databases and chemical literature does not yield specific examples of this compound being utilized for the synthesis of peptidyl derivatives expressly for mechanistic studies. While the synthesis of peptides containing the related amino acid lanthionine (B1674491) has been explored, direct application of this compound for these purposes remains undocumented in the reviewed literature.

Peptide-Based Tools for Interrogating Biological Systems

Peptide-based probes, such as those incorporating fluorescent tags or reactive groups, are indispensable tools for studying complex biological systems. The structure of cystathionine could potentially serve as a scaffold for the development of novel probes, for instance, to investigate enzymes like cystathionine β-synthase (CBS) or cystathionine γ-lyase (CSE), which are crucial in the transsulfuration pathway. byethost10.comresearchgate.netnih.gov

Despite the potential, there is no specific mention in the available literature of this compound being employed in the synthesis of such peptide-based tools. Research in this area has focused on other types of fluorescent probes and inhibitors for studying these enzymes. byethost10.comresearchgate.netnih.gov The development of cystathionine-containing peptides as probes for cellular analysis or to investigate biological processes is an area that appears to be unexplored.

Self-Assembly Properties of Fmoc-Bonded Peptides

The self-assembly of Fmoc-protected amino acids and short peptides into supramolecular structures like nanofibers, nanotubes, and hydrogels is a well-established field with applications in biomaterials and drug delivery. chemrxiv.orgresearchgate.netnih.gov The fluorenylmethoxycarbonyl (Fmoc) group, through π-π stacking interactions, plays a crucial role in driving this assembly.

While the self-assembly of a wide range of Fmoc-amino acids has been studied, there is a lack of specific data on the self-assembly properties of this compound. The presence of two Fmoc groups and the inherent flexibility of the cystathionine backbone could lead to unique and potentially useful self-assembly behaviors. However, without experimental studies, any discussion on its specific hydrogelation capabilities or the morphology of its nanostructures would be purely speculative.

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation of Synthesized Compounds

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. By probing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the nature of functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. For Di-Fmoc-DL-cystathionine, both ¹H (proton) and ¹³C (carbon-13) NMR are used to confirm the covalent framework of the molecule, ensuring that the Fmoc protecting groups are attached to the two amino functions of the cystathionine (B15957) backbone.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the Fmoc groups and the cystathionine core are expected. The aromatic protons of the two fluorenyl moieties typically appear as a series of multiplets in the downfield region of the spectrum, generally between δ 7.30 and 7.88 ppm. rsc.org The methylene (B1212753) (CH₂) and methine (CH) protons of the fluorenylmethoxy portion of the protecting groups give rise to characteristic signals around δ 4.2 to 4.6 ppm. rsc.org The protons of the cystathionine backbone itself are expected to resonate at higher field strengths, with complex multiplets corresponding to the α-protons and the adjacent methylene groups. nih.govhmdb.ca

¹³C NMR spectroscopy provides complementary information, showing distinct signals for each unique carbon atom in the molecule. Key signals include those from the carbonyl carbons of the Fmoc carbamate (B1207046) groups, the aromatic carbons of the fluorene (B118485) rings, and the aliphatic carbons of the cystathionine skeleton. rsc.orghmdb.ca The presence of two sets of Fmoc signals would confirm the di-substituted nature of the product. Due to the rotational barrier around the carbamate C-N bond, some signals in both ¹H and ¹³C NMR spectra may appear broadened or as doublets at room temperature. chimia.ch

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound This interactive table summarizes the characteristic chemical shifts.

Group Nucleus Expected Chemical Shift (δ, ppm) Notes
Fluorenyl Aromatic ¹H 7.30 - 7.88 Complex multiplet pattern. rsc.org
Fluorenyl Aromatic & Bridgehead ¹³C 120 - 144 Multiple signals corresponding to the different carbon environments. rsc.org
Fmoc -OCH₂ -CH- ¹H ~4.4 - 4.6 Typically a doublet. rsc.org
Fmoc -OCH₂-CH - ¹H ~4.2 - 4.3 Typically a triplet. rsc.org
Fmoc Carbamate (C =O) ¹³C ~156 Carbonyl signal of the protecting group. rsc.org
Cystathionine Backbone ¹H ~2.2 - 3.8 Multiple signals for the non-equivalent CH and CH₂ groups. nih.gov
Cystathionine Backbone ¹³C ~30 - 55 (Aliphatic), ~170-175 (Carboxyl) Signals for CH, CH₂, and COOH carbons. hmdb.ca

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for both qualitative and quantitative analysis of compounds containing chromophores (light-absorbing groups). The Fmoc group possesses a strong chromophore in its fluorenyl ring system, making UV-Vis spectroscopy particularly useful for applications involving this compound. hmdb.ca

While the intact this compound molecule has a characteristic UV absorption profile due to the fluorenyl groups, the most common application of UV-Vis spectroscopy in this context is for monitoring the deprotection (cleavage) of the Fmoc group during solid-phase peptide synthesis (SPPS). wikipedia.org The Fmoc group is base-labile and is typically removed using a solution of a secondary amine, such as piperidine (B6355638) in N,N-dimethylformamide (DMF). nih.gov This cleavage reaction liberates the dibenzofulvene (DBF) moiety, which is then trapped by the amine to form a stable DBF-amine adduct. nih.gov

This adduct possesses a distinct and strong UV absorbance with maxima typically observed around 289-301 nm. acs.org By measuring the absorbance of the cleavage solution at this wavelength, the amount of Fmoc group removed can be quantified using the Beer-Lambert law. This method allows for real-time, quantitative monitoring of the deprotection step, ensuring the reaction has gone to completion before proceeding to the next step in a synthetic sequence. acs.orgchemicalbook.com This technique is routinely employed in automated peptide synthesizers to control the synthesis cycle. chimia.chnih.gov

Chromatographic Separation and Detection Methods for Purity and Identity Assessment

Chromatographic techniques are essential for separating the target compound from unreacted starting materials, byproducts, and other impurities. When coupled with appropriate detectors, these methods provide robust assessment of both the purity and identity of the final product.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile compounds like this compound. The most common mode used for this purpose is reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity.

In a typical RP-HPLC analysis, the sample is injected onto a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile, is then pumped through the column. Due to the presence of two large, hydrophobic Fmoc groups, this compound is highly retained on the column. The purity of the sample is determined by monitoring the column eluent with a UV detector (typically at a wavelength where the Fmoc group absorbs, such as 265 nm). A pure sample will ideally show a single, sharp peak in the resulting chromatogram. The presence of additional peaks indicates impurities, and the purity can be calculated by comparing the area of the main product peak to the total area of all peaks. nih.gov HPLC is crucial for quality control, as even small amounts of impurities, such as dipeptide byproducts or compounds with incomplete Fmoc protection, can be detected and quantified. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This method is definitive for confirming the identity of a synthesized compound.

After separation by the LC system, the this compound elutes into the mass spectrometer's ion source, where it is ionized, typically via electrospray ionization (ESI). The mass analyzer then measures the mass-to-charge ratio (m/z) of the resulting ions. For this compound (Molecular Formula: C₃₇H₃₄N₂O₈S, Molecular Weight: 666.74 g/mol ), the primary ion observed in positive ion mode would be the protonated molecule [M+H]⁺ at an m/z of approximately 667.7. scbt.com

For further structural confirmation, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. Expected fragmentation pathways for this compound would include the cleavage of the carbamate bonds leading to the loss of the Fmoc groups, as well as fragmentation along the cystathionine backbone, such as cleavage of the C-S thioether bond. nih.govmassbank.jp This detailed analysis provides unambiguous confirmation of the compound's identity.

Table 2: Key Mass Spectrometry Data for this compound This interactive table outlines the expected mass spectrometric values.

Parameter Value Technique Notes
Molecular Formula C₃₇H₃₄N₂O₈S - Based on chemical structure. scbt.com
Molecular Weight 666.74 g/mol - Calculated from the molecular formula. scbt.com
Expected [M+H]⁺ Ion m/z 667.7 LC-MS The primary ion expected in positive mode ESI-MS.
Potential Fragment Ions Variable LC-MS/MS Fragments corresponding to loss of Fmoc groups, CO₂, and cleavage of the thioether bond.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, this compound, like other protected amino acids, is a large, polar, and non-volatile molecule. Therefore, it is not amenable to direct analysis by GC-MS, as it would decompose at the high temperatures required for vaporization in the GC injector. uci.edu

To analyze the core cystathionine structure using GC-MS, a multi-step derivatization process would be necessary. First, the two Fmoc protecting groups would need to be chemically cleaved. The resulting free DL-cystathionine would then need to be converted into a volatile derivative. A common method for derivatizing amino acids for GC analysis is silylation, which involves reacting the polar functional groups (amines and carboxylic acids) with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). uci.eduscispace.com This process replaces the active hydrogens with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, increasing the molecule's volatility and thermal stability. rsc.org

The resulting derivatized cystathionine could then be analyzed by GC-MS. The mass spectrum obtained would correspond to the silylated cystathionine derivative, not the original Di-Fmoc compound, but it could be used to confirm the identity of the underlying amino acid skeleton.

Advanced Mass Spectrometry for Connectivity Analysis and Metabolite Identification

Advanced mass spectrometry (MS) techniques are indispensable for the structural elucidation and metabolite identification of complex molecules like this compound. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are central to confirming molecular connectivity and identifying metabolic products. ijpras.compharmaron.com

In a typical workflow, liquid chromatography (LC) is coupled with MS (LC-MS) to separate complex mixtures before analysis. nih.gov For a compound like this compound, electrospray ionization (ESI) is a common method to generate gas-phase ions for MS analysis. units.it The initial MS scan provides a highly accurate mass-to-charge (m/z) ratio, which helps in determining the elemental composition of the parent molecule. nih.gov

Tandem mass spectrometry (MS/MS) is then employed for detailed structural analysis. units.itnih.gov In this process, the ion of the parent molecule is isolated and then fragmented by methods such as collision-induced dissociation (CID). asdlib.org The resulting fragment ions are analyzed to create a fragmentation spectrum. The pattern of fragmentation provides a fingerprint that helps to piece together the molecule's structure, confirming the connectivity of the Fmoc protecting groups, the amino acid core, and the thioether bridge of cystathionine. uci.eduwikipedia.org For peptides incorporating cystathionine, de novo sequencing algorithms can interpret these fragmentation patterns to determine the amino acid sequence. wikipedia.org

When studying the metabolic fate of cystathionine-containing compounds, mass spectrometry is crucial for identifying potential biotransformations. ijpras.com Metabolites are often present at low concentrations, requiring sensitive detection methods. ijpras.com HRMS can detect minute mass shifts indicative of metabolic reactions like oxidation, methylation, or cleavage. sciex.com By comparing the MS/MS fragmentation patterns of the parent compound with those of potential metabolites, researchers can pinpoint the exact site of modification. nih.govsciex.com For instance, the addition of an oxygen atom would be identified by a specific mass increase, and its location could be deduced from changes in the fragmentation spectrum.

Technique Application in Cystathionine Analysis Information Gained
High-Resolution MS (HRMS) Accurate mass measurement of the parent molecule and its metabolites.Elemental composition, detection of small mass changes from metabolic modifications. ijpras.compharmaron.com
Tandem MS (MS/MS) Fragmentation of selected ions for structural analysis.Molecular connectivity, peptide sequence, and location of modifications. units.itnih.gov
Collision-Induced Dissociation (CID) A common fragmentation method used in MS/MS.Generates characteristic fragment ions (e.g., b- and y-ions for peptides) to confirm structure. asdlib.orguci.edu
Electron Transfer Dissociation (ETD) A complementary fragmentation technique, useful for labile modifications.Preserves post-translational modifications and helps in sequencing larger peptides. units.it
Liquid Chromatography-MS (LC-MS) Separation of components in a mixture prior to mass analysis.Reduces sample complexity, allowing for individual analysis of the parent compound and its metabolites. nih.gov

Computational and In Silico Approaches in Design and Analysis

Computational and in silico methods have become vital in peptide research, offering predictive insights into molecular behavior and guiding experimental design. These approaches are particularly valuable for studying the complex structural and functional relationships of cystathionine-containing peptides.

Molecular Modeling of Cystathionine-Containing Peptides

Molecular modeling allows for the three-dimensional visualization and simulation of peptides, providing insights into their structure, dynamics, and interactions. springernature.com Using molecular mechanics force fields, computational chemists can build atomistic models of peptides that include the unique thioether linkage of cystathionine. springernature.com

These models are used in various simulation techniques:

Homology Modeling: If the structure of a similar peptide is known, it can be used as a template to build a model of the cystathionine-containing peptide of interest. nih.gov This is a powerful tool for generating initial structural hypotheses.

Peptide-Protein Docking: These computational methods predict the preferred orientation and binding affinity of a peptide when it interacts with a larger protein receptor. This is crucial for designing peptides with specific therapeutic or biological functions.

By modeling these peptides, researchers can predict how the unique stereochemistry and flexibility of the cystathionine residue contribute to the peptide's biological activity and its interaction with target molecules. researchgate.net

In Silico Mutagenesis Studies for Structure-Activity Relationship Investigations

In silico mutagenesis is a computational technique used to predict the effect of specific amino acid substitutions on the structure, stability, and function of a peptide or protein. nih.gov This method is highly effective for probing structure-activity relationships (SAR), which are the principles that link a molecule's structure to its biological effect. nih.govrsc.orgnih.gov

In the context of a cystathionine-containing peptide, researchers can use in silico mutagenesis to:

Replace Cystathionine: Computationally substitute the cystathionine residue with other amino acids (e.g., methionine, leucine, or two cysteine residues) to understand the role of the thioether bond and the specific chain length in the peptide's activity.

Predict Changes in Binding Affinity: By calculating the change in binding free energy upon mutation, these studies can predict whether a specific amino acid change will strengthen or weaken the peptide's interaction with its biological target. youtube.com

The results from these computational experiments can guide the synthesis of new peptide variants with potentially enhanced activity or stability, making the drug discovery and design process more efficient. nih.govrsc.org For example, if an in silico study predicts that replacing a specific residue increases binding affinity, that new peptide becomes a prime candidate for laboratory synthesis and testing. nih.govyoutube.com

Computational Method Objective Predicted Outcome
Molecular Dynamics To simulate the motion and conformational changes of a peptide over time.Peptide flexibility, structural stability, solvent interactions. chemrxiv.org
Homology Modeling To build a 3D model of a peptide based on a known template structure.A predicted three-dimensional structure of the peptide. nih.gov
Peptide-Protein Docking To predict the binding mode and affinity of a peptide to a receptor.Binding pose, interaction hotspots, and estimated binding energy.
In Silico Mutagenesis To computationally introduce amino acid substitutions and evaluate their impact.Changes in stability, binding affinity, and overall structure. nih.govyoutube.com

Biochemical and Mechanistic Investigations Involving Cystathionine Scaffolds

Enzymatic Studies of Cystathionine (B15957) Metabolism

The metabolism of cystathionine is primarily orchestrated by two key pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes: cystathionine β-synthase (CBS) and cystathionine γ-lyase (CTH or CSE).

Cystathionine β-synthase (CBS) is a critical enzyme that catalyzes the first step of the reverse transsulfuration pathway, condensing homocysteine and serine to form cystathionine. mdpi.comwikipedia.orgmedlineplus.govwikipedia.org This reaction is a key regulatory point in mammalian sulfur metabolism, determining whether homocysteine is remethylated to methionine or committed to the synthesis of cysteine. wikipedia.org

The activity of CBS is complex and subject to allosteric regulation. For instance, S-adenosylmethionine (SAM) acts as an allosteric activator. unl.edu The enzyme also contains a heme cofactor that functions as a regulatory domain, sensing gaseous molecules like carbon monoxide (CO) and nitric oxide (NO). rsc.org When these gases bind to the heme group, they inhibit the enzyme's catalytic activity, demonstrating a sophisticated mechanism of regulation that is distant from the active site. rsc.org

Mutations in the CBS gene can lead to a disruption of its normal function, causing an accumulation of homocysteine and resulting in the genetic disorder homocystinuria. medlineplus.gov Researchers have identified over 150 mutations in the CBS gene that contribute to this condition. medlineplus.gov The study of CBS is crucial as its upregulation has been implicated in various diseases, including Down syndrome and certain cancers, making it a potential therapeutic target. mdpi.comnih.govnih.gov

EnzymeGene (Human)Cofactor(s)Primary ReactionRegulator(s)Pathological Relevance
Cystathionine β-Synthase (CBS)CBSPyridoxal 5'-phosphate (PLP), HemeHomocysteine + Serine → CystathionineS-adenosylmethionine (SAM) (Activator), CO, NO (Inhibitors)Homocystinuria, Down Syndrome, Cancer mdpi.commedlineplus.govnih.govnih.gov

Cystathionine γ-lyase (CTH), also known as cystathionase (CSE), is the second key enzyme in the transsulfuration pathway. wikipedia.orgnih.gov It catalyzes the cleavage of cystathionine to produce cysteine, α-ketobutyrate, and ammonia. wikipedia.orgwikipedia.org This reaction represents the final step in the de novo synthesis of cysteine in mammals. nih.govnih.gov

CTH is a PLP-dependent enzyme belonging to the γ-subfamily. wikipedia.orgnih.gov The enzyme is not strictly substrate-specific and can catalyze a variety of elimination and replacement reactions. nih.gov Besides its canonical role, CTH can utilize cysteine and homocysteine as substrates to produce hydrogen sulfide (B99878) (H2S). nih.govresearchgate.netuniprot.org For example, it can condense two molecules of cysteine to generate lanthionine (B1674491) and H2S, or two molecules of homocysteine to form homolanthionine (B15250324) and H2S. researchgate.netuniprot.org This promiscuity is particularly relevant in conditions of hyperhomocysteinemia. researchgate.netuniprot.org

Given its role in producing both cysteine and the signaling molecule H2S, CTH is a subject of intense research. Pharmacological inhibition of CTH, often using compounds like propargylglycine (B1618536) (PPG), is a common strategy to study its physiological functions. nih.govnih.gov However, many inhibitors lack specificity, highlighting the need for more targeted molecules. nih.gov

EnzymeGene (Human)CofactorPrimary ReactionAlternative Reactions (H2S generation)Pathological Relevance
Cystathionine γ-Lyase (CTH/CSE)CTHPyridoxal 5'-phosphate (PLP)Cystathionine → Cysteine + α-ketobutyrate + AmmoniaCysteine/Homocysteine metabolism to produce H2S, lanthionine, homolanthionine researchgate.netuniprot.orgGlioblastoma, Hyperhomocysteinemia researchgate.netuniprot.orgsdu.dk

Role of Cystathionine in Sulfur Amino Acid Metabolism Research

Cystathionine stands at the crossroads of sulfur amino acid metabolism, linking the methionine cycle with the production of cysteine and other vital sulfur-containing compounds.

The transsulfuration pathway is the sole metabolic route for the synthesis of cysteine in mammals, converting homocysteine, which is derived from the essential amino acid methionine, into cysteine. nih.govnih.gov This pathway is irreversible and consists of two main enzymatic steps catalyzed by CBS and CTH. nih.govwikipedia.org

Step 1 (CBS): Homocysteine condenses with serine to form cystathionine. wikipedia.orgnih.gov

Step 2 (CTH): Cystathionine is hydrolyzed to yield cysteine, α-ketobutyrate, and ammonia. wikipedia.org

Studies on this pathway are crucial for understanding cellular redox balance and sulfur metabolism. nih.govjohnshopkins.edu The cysteine produced is a precursor for the major cellular antioxidant glutathione (B108866) (GSH), as well as taurine (B1682933) and hydrogen sulfide. mdpi.comnih.gov Disruption of the transsulfuration pathway can lead to an accumulation of toxic homocysteine and a deficiency in cysteine, contributing to various pathological conditions. wikipedia.orgjohnshopkins.edu The liver is the primary site of the transsulfuration pathway, where the key enzymes CBS and CTH are highly expressed. nih.gov

Interplay with Biological Signaling Pathways (e.g., Hydrogen Sulfide Biogenesis)

In mammals, the majority of endogenous hydrogen sulfide (H2S), a critical gaseous signaling molecule, is produced by the transsulfuration enzymes CBS and CTH. unl.edunih.gov These enzymes can utilize cysteine and homocysteine in a variety of reactions to generate H2S. nih.gov

The promiscuity of these enzymes allows for a complex regulation of H2S production. For example, CTH can catalyze the α,β-elimination of cysteine, which is considered the primary source of H2S under normal physiological concentrations. researchgate.net However, during hyperhomocysteinemia, reactions involving homocysteine, such as α,γ-elimination and γ-replacement, become progressively more significant contributors to H2S generation by CTH. researchgate.net Similarly, CBS shows a preference for generating H2S through the β-replacement of cysteine with homocysteine. unl.edu

The excessive production of H2S in conditions like hyperhomocysteinemia may contribute to associated cardiovascular pathologies. researchgate.net The dual role of CBS and CTH in both essential amino acid metabolism and the production of a potent signaling molecule places them at a critical nexus of cellular regulation. johnshopkins.edu

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Di-Fmoc-DL-cystathionine with high purity, and how can byproducts be minimized?

  • Methodological Answer : The synthesis involves Fmoc protection of cystathionine under anhydrous conditions, followed by purification via repeated aqueous washes to remove unreacted reagents and byproducts like diethylammonium chloride (common in amine-related syntheses) . Characterization using TLC or HPLC is essential to monitor reaction progress. Yield optimization requires precise stoichiometric ratios of Fmoc-Cl to cystathionine and pH control to avoid hydrolysis of the Fmoc group.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be validated?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the Fmoc group’s presence and cystathionine backbone integrity. Mass spectrometry (MS) validates molecular weight. For purity assessment, reverse-phase HPLC with UV detection (e.g., 265 nm for Fmoc absorption) is recommended. Cross-referencing against NIST-standardized spectra or peer-reviewed protocols ensures data accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : While this compound is not classified as hazardous under GHS, standard precautions include using gloves, eye protection, and working in a fume hood to avoid inhalation. Storage should follow guidelines for moisture-sensitive compounds (desiccated, -20°C). In case of accidental exposure, rinse skin/eyes with water and consult safety data sheets for solvent-specific first aid .

Advanced Research Questions

Q. How can researchers design experiments to address conflicting solubility data for this compound in different solvent systems?

  • Methodological Answer : Systematic solubility studies should be conducted across polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., dichloromethane) under controlled temperatures. Use dynamic light scattering (DLS) or nephelometry to quantify solubility limits. Conflicting data may arise from impurities or hydration states; thus, pre-purification via recrystallization (e.g., using ethanol/water mixtures) is advised .

Q. What strategies mitigate racemization risks during Fmoc protection of DL-cystathionine, and how can enantiomeric purity be quantified?

  • Methodological Answer : Racemization is minimized by maintaining low temperatures (0–4°C) during Fmoc activation and using non-basic conditions. Chiral HPLC with a crown ether column or capillary electrophoresis (CE) can resolve DL enantiomers. Comparative circular dichroism (CD) spectra against enantiopure standards further validate results .

Q. How should researchers statistically analyze batch-to-batch variability in this compound synthesis, and what QC parameters are critical?

  • Methodological Answer : Implement a quality-by-design (QbD) approach with multivariate analysis (e.g., ANOVA or PCA) to identify critical process parameters (CPPs) like reaction time, temperature, and reagent purity. QC parameters include HPLC purity (>98%), residual solvent levels (via GC-MS), and water content (Karl Fischer titration). Data from at least three independent batches should be aggregated to assess reproducibility .

Q. What advanced computational methods can predict the stability of this compound under varying storage conditions?

  • Methodological Answer : Molecular dynamics (MD) simulations can model degradation pathways (e.g., Fmoc cleavage) under thermal or hydrolytic stress. Experimentally, accelerated stability studies (40°C/75% RH for 6 months) paired with Arrhenius kinetics validate computational predictions. FTIR and Raman spectroscopy track structural changes in real-time .

Data Contradiction and Validation

Q. How can discrepancies between theoretical and observed NMR chemical shifts for this compound be resolved?

  • Methodological Answer : Discrepancies may stem from solvent effects, proton exchange, or conformational flexibility. Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts under experimental conditions (solvent, pH). Cross-validate with 2D NMR (COSY, HSQC) to confirm spin systems and eliminate assignment errors .

Q. What validation frameworks are recommended for ensuring reproducibility in this compound-based peptide coupling studies?

  • Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by documenting reaction conditions (e.g., coupling agents, equivalents) in machine-readable formats. Use open-source platforms like Zenodo to share raw NMR/HPLC files. Independent replication by a third-party lab is ideal for critical studies .

Tables for Key Parameters

Parameter Recommended Method Acceptance Criteria Reference
Purity AssessmentRP-HPLC (C18 column)≥98% peak area at 265 nm
Enantiomeric ExcessChiral HPLC with Crown Ether≥99% DL ratio
Residual Solvent AnalysisGC-MS (Headspace)<500 ppm for DCM/THF
Thermal StabilityTGA/DSCDecomposition onset >150°C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Di-Fmoc-DL-cystathionine
Reactant of Route 2
Reactant of Route 2
Di-Fmoc-DL-cystathionine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.